molecular formula C16H18ClN5O2 B2685130 2-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034576-71-9

2-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2685130
CAS No.: 2034576-71-9
M. Wt: 347.8
InChI Key: PCLFWWUNWJCHSJ-UHFFFAOYSA-N
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Description

2-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : N-methoxy-N-methylamide, derived from (S)-methylpyroglutamate, facilitates the addition of Grignard reagents, leading to the synthesis of compounds such as erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine, which is a key step in the production of enantioselective compounds (Calvez, Chiaroni, & Langlois, 1998).
  • Cyclocondensation Reactions : Chlorine-containing enamides react with benzamidine derivatives, forming adducts that transform into 2-(methoxymethyl)-4,5-diaryl-s-triazines under certain conditions, demonstrating the compound's role in complex organic synthesis (Demidchuk et al., 2009).

Pharmacological Research

  • Neuroleptic Activity : Benzamides synthesized from N,N-disubstituted ethylenediamines, including compounds similar to the query compound, have been investigated for neuroleptic properties, showcasing potential applications in the treatment of psychosis (Iwanami et al., 1981).

Properties

IUPAC Name

2-chloro-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-24-16-20-13(19-15(21-16)22-8-4-5-9-22)10-18-14(23)11-6-2-3-7-12(11)17/h2-3,6-7H,4-5,8-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLFWWUNWJCHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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